molecular formula C24H16N2O2 B1425332 8-Hydroxy-6,9-diphenyl-10H-pyrido[1,2-A]quinoxalin-10-one CAS No. 62638-50-0

8-Hydroxy-6,9-diphenyl-10H-pyrido[1,2-A]quinoxalin-10-one

Cat. No.: B1425332
CAS No.: 62638-50-0
M. Wt: 364.4 g/mol
InChI Key: QTVDXJJXCPCAKD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-6,9-diphenyl-10H-pyrido[1,2-A]quinoxalin-10-one typically involves multi-step organic reactions. The exact synthetic routes and reaction conditions can vary, but they generally include the following steps:

    Formation of the Pyridoquinoxaline Core: This step involves the cyclization of appropriate precursors to form the pyridoquinoxaline core.

    Introduction of Hydroxy and Phenyl Groups:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-6,9-diphenyl-10H-pyrido[1,2-A]quinoxalin-10-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

8-Hydroxy-6,9-diphenyl-10H-pyrido[1,2-A]quinoxalin-10-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with opioid receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in gastrointestinal disorders.

    Industry: It may have applications in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-Hydroxy-6,9-diphenyl-10H-pyrido[1,2-A]quinoxalin-10-one involves its interaction with specific molecular targets. In the context of opioid receptor agonists, it likely binds to these receptors, modulating their activity and influencing physiological responses. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Pyruvophenone: A precursor in the synthesis of 8-Hydroxy-6,9-diphenyl-10H-pyrido[1,2-A]quinoxalin-10-one.

    Quinoxaline Derivatives: Compounds with similar core structures but different functional groups.

Uniqueness

This compound is unique due to its specific combination of hydroxy and phenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

8-hydroxy-6,9-diphenylpyrido[1,2-a]quinoxalin-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O2/c27-21-15-20-23(17-11-5-2-6-12-17)25-18-13-7-8-14-19(18)26(20)24(28)22(21)16-9-3-1-4-10-16/h1-15,27H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVDXJJXCPCAKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C3C(=NC4=CC=CC=C4N3C2=O)C5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716064
Record name 8-Hydroxy-6,9-diphenyl-10H-pyrido[1,2-a]quinoxalin-10-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62638-50-0
Record name 8-Hydroxy-6,9-diphenyl-10H-pyrido[1,2-a]quinoxalin-10-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Hydroxy-6,9-diphenyl-10H-pyrido[1,2-A]quinoxalin-10-one
Reactant of Route 2
8-Hydroxy-6,9-diphenyl-10H-pyrido[1,2-A]quinoxalin-10-one
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8-Hydroxy-6,9-diphenyl-10H-pyrido[1,2-A]quinoxalin-10-one
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8-Hydroxy-6,9-diphenyl-10H-pyrido[1,2-A]quinoxalin-10-one
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Reactant of Route 6
8-Hydroxy-6,9-diphenyl-10H-pyrido[1,2-A]quinoxalin-10-one

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